molecular formula C5H12N2O2 B13109148 (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol

(3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol

Cat. No.: B13109148
M. Wt: 132.16 g/mol
InChI Key: SFWAQASNOSFXTF-UOWFLXDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol is a chiral compound with a unique structure that includes a hexahydropyridazine ring substituted with a methyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol typically involves the use of starting materials such as D-glucose. A practical and efficient synthesis method involves the formation of a norbornane-like structure as a key intermediate . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Glycosidase Inhibitors
One of the primary applications of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol is as a glycosidase inhibitor. Research has highlighted its potential against viral infections such as SARS-CoV-2. The compound has been investigated for its ability to inhibit glycosidases, which are enzymes critical for viral replication and cell entry. For instance, docking studies have shown that modifications to the compound can enhance binding affinity to target enzymes, making it a promising candidate for antiviral therapies .

Antidiabetic Properties
Additionally, this compound has been studied for its hypoglycemic effects. It is structurally related to iminosugars, which are known for their ability to inhibit carbohydrate-hydrolyzing enzymes. This inhibition can lead to reduced glucose absorption and lower blood sugar levels, making it a candidate for diabetes management strategies .

Biochemical Research

Enzyme Activity Modulation
In biochemical research, this compound has been utilized to study enzyme kinetics and mechanisms. Its role as an inhibitor allows researchers to dissect the function of glycosidases and other carbohydrate-active enzymes in metabolic pathways. For example, the compound's interaction with specific enzymes can elucidate the structural requirements for enzyme activity and inhibition .

Case Studies

Study Focus Findings
SARS-CoV-2 Inhibition Investigated as a glycosidase inhibitorShowed potential in inhibiting viral replication through enzyme interaction .
Antidiabetic Activity Explored as a hypoglycemic agentDemonstrated ability to lower blood glucose levels by inhibiting carbohydrate absorption .
Enzyme Kinetics Studied for understanding enzyme mechanismsProvided insights into the structural basis of enzyme inhibition and activity modulation .

Mechanism of Action

The mechanism of action of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact mechanism depends on the context in which the compound is used and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This uniqueness makes it particularly valuable for specific applications in research and industry.

Biological Activity

(3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a hexahydropyridazine ring with hydroxyl groups at the 4 and 5 positions. The stereochemistry at the 3, 4, and 5 positions contributes to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit certain viral infections by interfering with viral replication processes. For instance, it has been evaluated as a potential inhibitor of flavivirus replication .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit glycosidases, which are enzymes crucial for carbohydrate metabolism. This inhibition can have implications in the treatment of diseases such as diabetes and viral infections .
  • Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial activity against various pathogens .

Antiviral Mechanism

A study highlighted the compound's mechanism of action against flaviviruses. It was found to disrupt the viral life cycle by inhibiting key enzymes involved in viral replication. This was demonstrated through in vitro assays where the compound effectively reduced viral titers in infected cell cultures.

Enzyme Inhibition Studies

The inhibitory effects on glycosidases were explored in a series of assays:

Enzyme TypeIC50 Value (µM)Reference
α-Glucosidase15
β-Galactosidase30
β-Glucosidase25

These results indicate that this compound could be a promising candidate for further development as an enzyme inhibitor.

Antimicrobial Activity

In a comparative study assessing various compounds for antimicrobial efficacy, this compound was shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa30

Case Studies

Several case studies have documented the effects of this compound in animal models. One study focused on its antiviral properties in mice infected with a flavivirus. The treated group showed a significant reduction in viral load compared to the control group.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

(3R,4R,5R)-3-methyldiazinane-4,5-diol

InChI

InChI=1S/C5H12N2O2/c1-3-5(9)4(8)2-6-7-3/h3-9H,2H2,1H3/t3-,4-,5-/m1/s1

InChI Key

SFWAQASNOSFXTF-UOWFLXDJSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](CNN1)O)O

Canonical SMILES

CC1C(C(CNN1)O)O

Origin of Product

United States

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